Bienvenue dans la boutique en ligne BenchChem!

Ethyl (4-{4-[(1,3-benzoxazol-2-yl)sulfanyl]butoxy}phenyl)acetate

Lipophilicity Membrane permeability Drug-likeness

Ethyl (4-{4-[(1,3-benzoxazol-2-yl)sulfanyl]butoxy}phenyl)acetate (CAS 116354-73-5) is a synthetic benzoxazole–thioether–phenylacetate hybrid (C21H23NO4S, MW 385.48 g/mol) that unites three pharmacophoric modules: a benzoxazole heterocycle, a central para-substituted phenylacetate ester, and a flexible butoxy-sulfanyl spacer. Unlike simple 4-(benzoxazol-2-yl)phenylacetic acid derivatives that dominated anti-inflammatory patent literature , this compound introduces a thioether-linked C4 alkyl chain between the heteroaryl-thiol and the phenylacetate nucleus, creating a markedly different conformational, electronic, and lipophilicity profile.

Molecular Formula C21H23NO4S
Molecular Weight 385.5 g/mol
CAS No. 116354-73-5
Cat. No. B12907148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (4-{4-[(1,3-benzoxazol-2-yl)sulfanyl]butoxy}phenyl)acetate
CAS116354-73-5
Molecular FormulaC21H23NO4S
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC=C(C=C1)OCCCCSC2=NC3=CC=CC=C3O2
InChIInChI=1S/C21H23NO4S/c1-2-24-20(23)15-16-9-11-17(12-10-16)25-13-5-6-14-27-21-22-18-7-3-4-8-19(18)26-21/h3-4,7-12H,2,5-6,13-15H2,1H3
InChIKeyWTWFRLZEXLKQIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (4-{4-[(1,3-benzoxazol-2-yl)sulfanyl]butoxy}phenyl)acetate (CAS 116354-73-5) – Core Structural Identity and Procurement-Relevant Class Context


Ethyl (4-{4-[(1,3-benzoxazol-2-yl)sulfanyl]butoxy}phenyl)acetate (CAS 116354-73-5) is a synthetic benzoxazole–thioether–phenylacetate hybrid (C21H23NO4S, MW 385.48 g/mol) that unites three pharmacophoric modules: a benzoxazole heterocycle, a central para-substituted phenylacetate ester, and a flexible butoxy-sulfanyl spacer . Unlike simple 4-(benzoxazol-2-yl)phenylacetic acid derivatives that dominated anti-inflammatory patent literature [1], this compound introduces a thioether-linked C4 alkyl chain between the heteroaryl-thiol and the phenylacetate nucleus, creating a markedly different conformational, electronic, and lipophilicity profile. The compound’s precise mass (385.13500 Da) and topological polar surface area (86.86 Ų) place it in a physicochemical space that intersects both ‘beyond Rule-of-5’ candidates and classical drug-like molecules, making it a non-obvious selection for medicinal chemistry building blocks and structure–activity relationship (SAR) probe collections.

Why Generic Substitution Fails: Key Differentiation Drivers of Ethyl (4-{4-[(1,3-benzoxazol-2-yl)sulfanyl]butoxy}phenyl)acetate vs. Classical Benzoxazole–Phenylacetic Acid Analogs


Benzoxazole–phenylacetic acid derivatives share a conserved anti-inflammatory pharmacophore [1], but substitution with a generic, commercially more common analog (e.g., 4-(benzoxazol-2-yl)phenylacetic acid or its methyl ester) ignores the decisive contribution of the thioether–butoxy linker. The sulfanyl (–S–) bridge replaces a direct C–C bond or a shorter heteroatom linkage, increasing the compound’s calculated LogP to 4.88 —approximately 2.5–3.5 log units higher than the acid congener —while introducing an additional five rotatable bonds and a metabolically labile thioether site. These parameters simultaneously modulate membrane permeability, CYP450 susceptibility, and off-rate kinetics in a way that generic in-class compounds cannot replicate. Consequently, procurement decisions based solely on the benzoxazole–phenylacetate core miss the quantitative lipophilicity, flexibility, and electronic differences that define this compound’s utility in permeability-targeted probes, metabolic stability studies, or SAR exploration of linker-dependent pharmacology.

Product-Specific Quantitative Evidence Guide: Ethyl (4-{4-[(1,3-benzoxazol-2-yl)sulfanyl]butoxy}phenyl)acetate


Lipophilicity Shift: LogP 4.88 for the Target Compound vs. LogP ~1.2 for the Directly Linked Methyl Ester Analog

The experimentally determined (or calculated) LogP of ethyl (4-{4-[(1,3-benzoxazol-2-yl)sulfanyl]butoxy}phenyl)acetate is 4.88 . In contrast, a representative directly linked benzoxazole–phenylacetate ester, methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate, exhibits a LogP of approximately 1.2–1.6 [1]. This ~3.3–3.7 log unit increase represents a >2000-fold theoretical shift in octanol/water partition coefficient and suggests the target compound will preferentially partition into lipid bilayers, a behavior not achievable with the shorter, less lipophilic analogs. No head-to-head experimental LogP comparison is currently available; the data are cross-study comparable values calculated by standard cheminformatics algorithms.

Lipophilicity Membrane permeability Drug-likeness

Polar Surface Area (PSA) Differentiation: Target PSA 86.86 Ų Enables CNS-Penetrant Space Relative to Acid Congener

The topological polar surface area (TPSA) of ethyl (4-{4-[(1,3-benzoxazol-2-yl)sulfanyl]butoxy}phenyl)acetate is calculated as 86.86 Ų . The corresponding carboxylic acid, 4-(benzoxazol-2-yl)phenylacetic acid, is predicted to have a TPSA of approximately 61.0–63.0 Ų (based on the acid group contributing ~57.5 Ų vs. the ester’s ~26.3 Ų, plus adjustments for the thioether spacer). Paradoxically, the target exhibits a higher TPSA than the acid congener despite its much greater lipophilicity, because the ester carbonyl and the benzoxazole oxazole oxygen both contribute polar surface. This places the compound near the established CNS-MPO cutoff of <90 Ų for favorable brain penetration, whereas the acid analog falls below the typical CNS-desirable range and is predominantly ionization-limited. Head-to-head experimental PSA data are not available; the comparison relies on validated in silico TPSA calculations.

Polar surface area CNS penetration Transport properties

Linker Flexibility and Rotatable Bond Count: 12 Rotatable Bonds vs. ≤4 in Direct-Linked Phenylacetate Congeners

The thioether–butoxy linker contributes five rotatable bonds beyond the phenylacetate scaffold, giving the target compound an estimated 12 rotatable bonds . In contrast, directly linked 4-(benzoxazol-2-yl)phenylacetic acid or its methyl ester contain ≤4 rotatable bonds [1]. This >3-fold increase in conformational freedom means the target compound can sample a vastly larger conformational space, potentially engaging cryptic binding pockets or avoiding steric clashes that rigid analogs cannot accommodate. However, elevated rotatable bond count is also associated with higher entropic penalty and increased susceptibility to CYP450-mediated oxidation at the thioether sulfur. No direct stability comparison is available; the evidence is inferred from cheminformatic rules (e.g., Veber).

Conformational flexibility Metabolic stability SAR exploration

Metabolic Vulnerability of the Thioether Linker: A Differentiation Handle for Prodrug and Metabolite Identification Studies

The 1,3-benzoxazol-2-yl sulfanyl (–S–) group is susceptible to sequential oxidation: first to sulfoxide (–SO–) and then to sulfone (–SO₂–) [1]. This metabolic vulnerability is absent in directly linked benzoxazole–phenylacetate analogs lacking sulfur. For example, 4-(benzoxazol-2-yl)phenylacetic acid and its methyl ester are not subject to sulfur oxidation. While no quantitative metabolic stability data (CLₕₑₚ, t₁/₂) were located for the title compound, the presence of the thioether provides a predictable biotransformation pathway that can be exploited to design prodrugs with tunable activation rates or to investigate CYP450-mediated reactive metabolite formation. The absence of direct experimental comparator data necessitates a class-level inference tag.

Thioether oxidation Metabolite profiling Prodrug design

Application Scenarios for Ethyl (4-{4-[(1,3-benzoxazol-2-yl)sulfanyl]butoxy}phenyl)acetate Built on the Quantitative Evidence Above


Permeability and CNS-Penetration Probe Design

With a LogP of 4.88 and a TPSA of 86.86 Ų (Section 3, Evidence 1 and 2), this compound resides in a lipophilicity–polarity balance that is predictive of favorable passive membrane permeability and potential CNS exposure. Researchers assembling permeability-screening libraries can substitute this compound for the lower-LogP, lower-TPSA acid or methyl ester analogs to test lipophilicity-driven uptake hypotheses . This scenario is directly supported by the >3-log-unit LogP difference and the TPSA positioning below the 90 Ų CNS-penetration threshold.

Linker-Dependent Structure–Activity Relationship (SAR) Campaigns

The compound’s 12 rotatable bonds and thioether–butoxy linker offer a flexible scaffold for probing linker-length and conformational effects on target binding. In contrast to the rigid 4-(benzoxazol-2-yl)phenylacetic acid core (4 rotatable bonds), this compound allows systematic exploration of entropic penalties, induced-fit binding, and linker-optimized pharmacophore placement [1]. Procurement of this compound is warranted when SAR campaigns require a flexible linker comparator to deconvolute conformational vs. electronic contributions to activity.

Thioether Prodrug and Metabolite Identification Studies

The oxidisable thioether sulfur creates a defined metabolic soft spot not present in simple benzoxazole–phenylacetate analogs. Drug metabolism groups can utilize this compound to study sequential sulfoxidation/sulfone formation, reactive metabolite trapping, or CYP isoform profiling [2]. The compound serves as a tool substrate for metabolite identification workflows where the absence of a sulfur oxidation pathway in comparator molecules would confound mechanistic interpretation.

Analytical and Bioanalytical Method Development

The combination of a UV-active benzoxazole chromophore, an ionisable ester, and a lipophilic thioether linker provides multiple detection handles (UV at ~280–320 nm, ESI+ MS ionization, and characteristic MS/MS fragmentation of the sulfanyl-alkyl chain) . This versatility makes the compound valuable for developing LC-MS/MS methods for bioanalysis of thioether-containing drug candidates, where simpler analogs would not yield the same multi-modal detection characteristics.

Quote Request

Request a Quote for Ethyl (4-{4-[(1,3-benzoxazol-2-yl)sulfanyl]butoxy}phenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.